![molecular formula C20H15NO5S B159825 N-1-Sulfooxy-2-benzoylaminofluorene CAS No. 131657-39-1](/img/structure/B159825.png)
N-1-Sulfooxy-2-benzoylaminofluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-1-Sulfooxy-2-benzoylaminofluorene, commonly known as SBF, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biochemical research. SBF is a derivative of benzoylaminofluorene and is synthesized through a specific chemical process.
Wirkmechanismus
The mechanism of action of SBF involves the sulfonation of tyrosine residues in proteins and DNA. SBF reacts with the hydroxyl group of tyrosine residues, resulting in the formation of a sulfonate group. This modification can alter the structure and function of proteins and DNA, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
SBF has been shown to have various biochemical and physiological effects. The sulfonation of tyrosine residues in proteins can alter protein structure and function, leading to changes in enzymatic activity, protein-protein interactions, and cellular signaling pathways. The sulfonation of DNA can also affect DNA-protein interactions, leading to changes in gene expression and DNA replication.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using SBF in lab experiments is its selectivity towards tyrosine residues. This property allows for the specific modification of proteins and DNA, without affecting other amino acids or nucleotides. Another advantage is its ease of synthesis and purification, making it readily available for research studies. However, one of the limitations of using SBF is its potential toxicity towards cells and tissues. SBF can cause cellular damage and induce oxidative stress, leading to cell death.
Zukünftige Richtungen
For the research of SBF include the development of new methods for selective sulfonation, exploration of physiological and pathological implications, and the development of new fluorescent probes and labeling techniques.
Synthesemethoden
SBF is synthesized through a chemical process that involves the reaction of benzoylaminofluorene with sodium bisulfite. The reaction results in the formation of SBF, which is then purified using various techniques such as column chromatography and recrystallization. The synthesis method of SBF is relatively straightforward and can be performed in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
SBF has been extensively used in biochemical research due to its ability to modify proteins and nucleic acids. SBF is a sulfonating agent that can selectively sulfonate tyrosine residues in proteins and DNA. This property of SBF has been utilized in various research studies, including the modification of protein structure, protein-protein interactions, and DNA-protein interactions. SBF has also been used in the synthesis of fluorescent probes and labeling of proteins.
Eigenschaften
CAS-Nummer |
131657-39-1 |
---|---|
Produktname |
N-1-Sulfooxy-2-benzoylaminofluorene |
Molekularformel |
C20H15NO5S |
Molekulargewicht |
381.4 g/mol |
IUPAC-Name |
(2-benzamido-9H-fluoren-1-yl) hydrogen sulfate |
InChI |
InChI=1S/C20H15NO5S/c22-20(13-6-2-1-3-7-13)21-18-11-10-16-15-9-5-4-8-14(15)12-17(16)19(18)26-27(23,24)25/h1-11H,12H2,(H,21,22)(H,23,24,25) |
InChI-Schlüssel |
GMTIUVWLLAZWIE-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2C3=C1C(=C(C=C3)NC(=O)C4=CC=CC=C4)OS(=O)(=O)O |
Kanonische SMILES |
C1C2=CC=CC=C2C3=C1C(=C(C=C3)NC(=O)C4=CC=CC=C4)OS(=O)(=O)O |
Andere CAS-Nummern |
131657-39-1 |
Synonyme |
N-1-sulfooxy-2-benzoylaminofluorene N-1-sulfooxy-2-benzoylaminofluorene, potassium salt NS-2-BAF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.